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molecular formula C10H11F3O3 B1603473 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 468074-91-1

1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol

Cat. No. B1603473
M. Wt: 236.19 g/mol
InChI Key: DKUPMKWSJITPFC-UHFFFAOYSA-N
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Patent
US06555552B2

Procedure details

To 2-methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 g, 4.5 mmol) in tetrahydrofuran (10 mL) at 0° C. was added a solution of methyl magnesium bromide in tetrahydrofuran (1.6 mL, 3M, 4.7 mmol). The solution was then warmed to room temperature and quenched with saturated aqueous ammonium chloride solution (50 mL). The suspension formed was extracted with ethyl acetate (2×100 mL) and the extracts were dried (MgSO4). Concentration in vacuo yielded the title compound as an oil (1.03 g, 4.4 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:4]=1[CH:5]=[O:6].[CH3:16][Mg]Br>O1CCCC1>[OH:6][CH:5]([C:4]1[CH:7]=[C:8]([O:11][C:12]([F:13])([F:14])[F:15])[CH:9]=[CH:10][C:3]=1[O:2][CH3:1])[CH3:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution (50 mL)
CUSTOM
Type
CUSTOM
Details
The suspension formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(C)C1=C(C=CC(=C1)OC(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.4 mmol
AMOUNT: MASS 1.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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